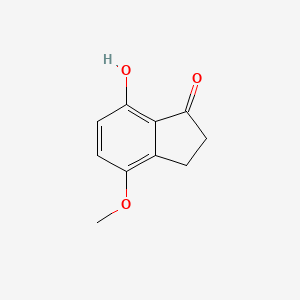

7-Hydroxy-4-methoxy-1-indanone

説明

7-Hydroxy-4-methoxy-1-indanone is a chemical compound belonging to the indanone family Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methoxy-1-indanone can be achieved through various synthetic routes. One common method involves the cyclization of 3-arylpropionic acids. For instance, the cyclization of 3-(4-methoxyphenyl)propionic acid under acidic conditions can yield the desired indanone derivative . Another approach involves the use of 6-methylcoumarin as a starting material, which undergoes a series of reactions to form the indanone structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 7-Hydroxy-4-methoxy-1-indanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the indanone core can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of this compound ketone derivatives.

Reduction: Formation of 7-hydroxy-4-methoxy-1-indanol.

Substitution: Formation of various substituted indanone derivatives depending on the substituent introduced.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of indanone, including 7-hydroxy-4-methoxy-1-indanone, exhibit significant anticancer properties. For instance, studies have shown that certain indanone derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and other types of cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In particular, it has been noted that indanone derivatives can inhibit acetylcholinesterase activity, which is crucial for the treatment of Alzheimer's disease. The inhibition of amyloid beta aggregation by these compounds further supports their potential in neurodegenerative disease management .

Antimicrobial Properties

this compound and its derivatives have demonstrated antimicrobial activity against various pathogens. Studies have reported that these compounds can inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi like Aspergillus niger. This makes them potential candidates for developing new antimicrobial agents .

Synthetic Methods

The synthesis of this compound has been explored through several methods, emphasizing efficiency and yield:

- Lewis Acid-Catalyzed Reactions : A notable method involves reacting 4-hydroxy-benzenesulfonic acid with 3-chloropropionyl chloride in the presence of Lewis acids to yield high selectivity and yield for the desired product .

- Microwave-Assisted Synthesis : Techniques utilizing microwave irradiation have shown promise in enhancing reaction rates and improving yields for synthesizing indanone derivatives. This method reduces reaction times significantly compared to traditional heating methods .

- Friedel-Crafts Acylation : This classical method remains a staple in synthesizing various indanones, including this compound, by acylating aromatic compounds under specific conditions to introduce the indanone structure .

The biological activities associated with this compound are summarized in the following table:

Case Studies

Several case studies illustrate the practical applications of this compound:

- Alzheimer's Disease Research : A study focused on synthesizing indanone derivatives showed promising results in inhibiting cholinesterases and amyloid beta aggregation, highlighting their potential as therapeutic agents for Alzheimer's disease .

- Antimicrobial Testing : In vitro testing of various indanone derivatives against bacterial strains revealed significant antibacterial properties, suggesting their use as lead compounds for developing new antibiotics .

- Cancer Cell Line Studies : Investigations into the effects of this compound on different cancer cell lines demonstrated its ability to induce cell cycle arrest and apoptosis, supporting further research into its use as an anticancer drug .

作用機序

The mechanism of action of 7-Hydroxy-4-methoxy-1-indanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

類似化合物との比較

4-Methoxy-1-indanone: Lacks the hydroxy group at the 7th position, resulting in different reactivity and applications.

7-Hydroxy-1-indanone:

4,7-Dimethoxy-1-indanone: Contains an additional methoxy group, leading to distinct chemical behavior and applications.

Uniqueness: 7-Hydroxy-4-methoxy-1-indanone is unique due to the presence of both hydroxy and methoxy groups, which confer specific reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

生物活性

7-Hydroxy-4-methoxy-1-indanone is a compound belonging to the indanone family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicine and agriculture.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group and a methoxy group, which contribute to its reactivity and biological activity. The compound is primarily studied for its potential as an antiviral, anticancer, anti-inflammatory, and antibacterial agent .

Target Pathways:

this compound interacts with various biochemical pathways, influencing cellular processes that can lead to therapeutic effects. It has been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and lipoxygenase .

Biochemical Pathways:

The compound participates in several metabolic pathways, including:

- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.

- Enzyme Inhibition: It inhibits specific enzymes that facilitate tumor growth and inflammation.

- Cell Cycle Regulation: It may induce apoptosis in cancer cells by activating caspases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast (MCF-7) and leukemia cells. The compound induces cell cycle arrest and apoptosis, primarily through the activation of caspase pathways .

Case Study:

In a study analyzing the effects on MCF-7 cells, this compound demonstrated an IC50 value of approximately 18.6 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .

Antibacterial and Antiviral Properties

The compound has also been evaluated for its antibacterial and antiviral activities. It has shown effectiveness against various bacterial strains and viruses by disrupting their replication processes .

Research Findings:

In a comparative study, this compound displayed stronger antibacterial activity than commonly used antibiotics against resistant strains of bacteria .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions: A common method involves the cyclization of 3-(4-methoxyphenyl)propionic acid under acidic conditions to yield the indanone derivative.

- Oxidation and Reduction Reactions: The hydroxy group can be oxidized to form ketones or aldehydes, while the carbonyl group can be reduced to form alcohols .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Hydroxy Group | Methoxy Group | Biological Activity |

|---|---|---|---|

| This compound | Present | Present | Anticancer, Antibacterial |

| 4-Methoxy-1-indanone | Absent | Present | Limited biological activity |

| 7-Hydroxy-1-indanone | Present | Absent | Moderate antibacterial activity |

| 4,7-Dimethoxy-1-indanone | Absent | Two Present | Enhanced cytotoxicity |

特性

IUPAC Name |

7-hydroxy-4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDPFEVASSGTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541089 | |

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98154-04-2 | |

| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。